molecular formula C19H15N3OS B10919278 2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one

Cat. No.: B10919278
M. Wt: 333.4 g/mol
InChI Key: XWXLQDLCJUXUAB-UHFFFAOYSA-N
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Description

2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is a complex organic compound with a unique structure that includes an imidazo[1,5-B]beta-carbolin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one
  • 10-(4-Methoxy-phenyl)-2-phenyl-1-thioxo-1,2,3a,4,9,10-hexahydro-2,9,10a-triaza-cyclopenta[b]fluoren-3-one

Uniqueness

2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is unique due to its specific structural features and the presence of the imidazo[1,5-B]beta-carbolin-1-one core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C19H15N3OS/c23-18-17-10-14-13-8-4-5-9-15(13)20-16(14)11-21(17)19(24)22(18)12-6-2-1-3-7-12/h1-9,17,20H,10-11H2

InChI Key

XWXLQDLCJUXUAB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=S)N2CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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